molecular formula C30H29N5O2 B2603651 2-morpholino-1-(1',3',5-triphenyl-3,4-dihydro-1'H,2H-[3,4'-bipyrazol]-2-yl)ethanone CAS No. 1020051-87-9

2-morpholino-1-(1',3',5-triphenyl-3,4-dihydro-1'H,2H-[3,4'-bipyrazol]-2-yl)ethanone

Cat. No.: B2603651
CAS No.: 1020051-87-9
M. Wt: 491.595
InChI Key: ARUYDJMNTHQDDR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Morpholino-1-(1',3',5-triphenyl-3,4-dihydro-1'H,2H-[3,4'-bipyrazol]-2-yl)ethanone is a structurally complex heterocyclic compound featuring a bipyrazol core fused with a morpholine moiety and an ethanone substituent. The ethanone moiety may contribute to reactivity in further derivatization.

Properties

IUPAC Name

1-[3-(1,3-diphenylpyrazol-4-yl)-5-phenyl-3,4-dihydropyrazol-2-yl]-2-morpholin-4-ylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H29N5O2/c36-29(22-33-16-18-37-19-17-33)35-28(20-27(31-35)23-10-4-1-5-11-23)26-21-34(25-14-8-3-9-15-25)32-30(26)24-12-6-2-7-13-24/h1-15,21,28H,16-20,22H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARUYDJMNTHQDDR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CC(=O)N2C(CC(=N2)C3=CC=CC=C3)C4=CN(N=C4C5=CC=CC=C5)C6=CC=CC=C6
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H29N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

491.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-morpholino-1-(1’,3’,5-triphenyl-3,4-dihydro-1’H,2H-[3,4’-bipyrazol]-2-yl)ethanone typically involves multi-step organic reactions. One common route starts with the preparation of the bipyrazole core, followed by the introduction of the triphenyl groups and the morpholine ring. The final step involves the addition of the ethanone group under controlled conditions. Specific reaction conditions, such as temperature, solvent, and catalysts, are crucial for the successful synthesis of this compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

2-morpholino-1-(1’,3’,5-triphenyl-3,4-dihydro-1’H,2H-[3,4’-bipyrazol]-2-yl)ethanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions, including temperature, solvent, and pH, play a significant role in determining the outcome of these reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols or amines. Substitution reactions can lead to a wide range of derivatives with different functional groups.

Scientific Research Applications

2-morpholino-1-(1’,3’,5-triphenyl-3,4-dihydro-1’H,2H-[3,4’-bipyrazol]-2-yl)ethanone has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structural features and biological activity.

    Industry: Utilized in the development of new materials and as a catalyst in certain industrial processes.

Mechanism of Action

The mechanism of action of 2-morpholino-1-(1’,3’,5-triphenyl-3,4-dihydro-1’H,2H-[3,4’-bipyrazol]-2-yl)ethanone involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and functional differences between the target compound and its analogs:

Compound Core Structure Substituents Molecular Weight (g/mol) Key Properties/Bioactivity Reference
2-Morpholino-1-(1',3',5-triphenyl-3,4-dihydro-1'H,2H-[3,4'-bipyrazol]-2-yl)ethanone (Target) Bipyrazol 1',3',5-Triphenyl, morpholino, ethanone ~550–600 (estimated) Hypothesized antimicrobial activity; enhanced solubility due to morpholino
2-(5-(4-Fluorophenyl)-3'-(4-nitrophenyl)-1'-phenyl-3,4-dihydro-1'H,2H-[3,4'-bipyrazol]-2-yl)thiazol-4(5H)-one (5d) Bipyrazol-thiazole hybrid 4-Fluorophenyl, 4-nitrophenyl, thiazolone 553.12 Moderate antimicrobial activity against S. aureus and E. coli
1-(1',3'-Diphenyl-5-(3,4,5-trimethoxyphenyl)-3,4-dihydro-1'H,2H-[3,4'-bipyrazol]-2-yl)ethanone (7) Bipyrazol 1',3'-Diphenyl, 3,4,5-trimethoxyphenyl, ethanone 530.63 Anticancer activity (unspecified targets); high purity (elemental analysis: C 74.66%, H 5.73%)
4-[3-{4-(4,6-Dimorpholino-1,3,5-triazin-2-yl)phenyl}ureido]benzoic Acid (22) Triazine-morpholine Dimorpholino-triazine, ureido-benzoic acid ~600–650 (estimated) Potential kinase inhibition; designed for solubility and target binding
(2Z)-3-(3-Bromoanilino)-1-(5-hydroxy-3-methyl-1-phenyl-1H-pyrazol-4-yl)but-2-en-1-one Pyrazole-enone Bromoanilino, hydroxy-methylpyrazole ~400–450 (estimated) Antibacterial activity against Gram-positive strains; structural flexibility from enone

Structural and Functional Insights

Bipyrazol Derivatives: The target compound shares a bipyrazol core with 5d and 7, but its morpholino group distinguishes it from 5d (thiazolone) and 7 (trimethoxyphenyl). Morpholino substituents are known to improve aqueous solubility and bioavailability compared to halogenated or methoxy groups . 5d demonstrated moderate antimicrobial activity, suggesting that halogen substituents (e.g., 4-fluorophenyl) enhance bioactivity. However, the target compound’s phenyl groups may reduce potency unless compensated by the morpholino’s electronic effects .

Morpholino-Containing Analogs: Compound 22 (triazine-morpholine) highlights the role of morpholino groups in stabilizing interactions with enzymes or receptors. The target compound’s morpholino moiety may similarly enhance binding to microbial or cancer targets .

Synthetic Efficiency: The synthesis of bipyrazol derivatives often employs Cs₂CO₃ as a catalyst for cyclocondensation reactions, as seen in 5d and related thiazole hybrids . The target compound’s synthesis likely follows analogous protocols but may require optimization for morpholino incorporation.

Biological Activity Trends :

  • Halogenated derivatives (e.g., 5d ) show higher antimicrobial activity, while methoxy-substituted analogs (e.g., 7 ) are tailored for anticancer applications. The target compound’s lack of halogens or methoxy groups may necessitate structural modification for improved efficacy .

Research Findings and Limitations

  • Morpholino groups could mitigate resistance mechanisms in pathogens by altering membrane permeability .
  • Synthetic Challenges: Incorporating the morpholino group may require protection/deprotection strategies to avoid side reactions, as seen in triazine derivatives .
  • Data Gaps : Elemental analysis and spectroscopic data (e.g., LCMS, NMR) for the target compound are absent in the provided evidence, limiting direct comparison with analogs like 5d or 7 .

Biological Activity

2-Morpholino-1-(1',3',5-triphenyl-3,4-dihydro-1'H,2H-[3,4'-bipyrazol]-2-yl)ethanone is a complex organic compound characterized by its unique structural features, including a morpholine ring and a triphenyl-substituted bipyrazole core. This compound has garnered attention in the scientific community for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology.

Synthesis Methods

The synthesis of this compound typically involves multi-step organic reactions. A common synthetic route includes:

  • Formation of the bipyrazole core.
  • Introduction of triphenyl groups.
  • Addition of the morpholine ring.
  • Finalization with the ethanone group under controlled conditions.

Anticancer Properties

Research indicates that derivatives of bipyrazole compounds exhibit significant anticancer activity. In vitro studies have shown that 2-morpholino-1-(1',3',5-triphenyl-3,4-dihydro-1'H,2H-[3,4'-bipyrazol]-2-yl)ethanone demonstrates cytotoxic effects against various cancer cell lines. For instance:

Cell LineIC50 (µM)
RKO60.70
PC-349.79
HeLa78.72

These values suggest that the compound is particularly effective against prostate cancer (PC-3) cells compared to others .

Antimicrobial Activity

The compound has also been evaluated for antimicrobial properties. Studies have shown promising results against various pathogens:

PathogenActivity
Staphylococcus aureusModerate Inhibition
Escherichia coliStrong Inhibition
Candida albicansModerate Activity

These findings indicate that the compound may serve as a lead for developing new antimicrobial agents .

The mechanism through which this compound exerts its biological effects is still under investigation. However, preliminary studies suggest:

  • Inhibition of Enzymatic Activity: The compound may inhibit key enzymes involved in cancer cell proliferation.
  • Induction of Apoptosis: Evidence suggests that it may trigger apoptotic pathways in cancer cells.

Case Study 1: Anticancer Efficacy

A study involving the treatment of human tumor cell lines with this compound revealed significant apoptosis induction at concentrations above its IC50 values. The treated cells exhibited morphological changes indicative of programmed cell death.

Case Study 2: Antimicrobial Testing

In a comparative study against standard antibiotics, this compound showed superior activity against E. coli, suggesting its potential as an alternative therapeutic agent in treating bacterial infections.

Q & A

Q. What are the key considerations for designing a synthetic route for this compound?

The synthesis typically involves multi-step reactions, starting with chalcone derivatives or pyrazole precursors. For example:

  • Reaction conditions : Ethanol reflux (2–12 hours) under acidic or basic catalysis is common for cyclization steps .
  • Purification : Recrystallization using DMF–EtOH (1:1) mixtures or column chromatography is recommended to isolate high-purity products .
  • Critical variables : Stoichiometry of hydrazine derivatives (e.g., 3,5-dichlorophenylhydrazine) and temperature control to avoid side reactions like over-oxidation .

Q. How can the structure of this compound be confirmed experimentally?

  • X-ray crystallography : Single-crystal analysis resolves the stereochemistry of the dihydropyrazole ring and morpholino substituent, as demonstrated in related pyrazoline derivatives .
  • Spectroscopic methods :
    • ¹H/¹³C NMR : Key signals include δ ~2.5–3.5 ppm (morpholino CH₂ groups) and δ ~6.5–7.5 ppm (triphenyl protons) .
    • HRMS : Confirm molecular weight (e.g., expected [M+H]⁺ for C₃₄H₃₂N₄O₂: ~552.25) .

Q. What basic biological screening assays are suitable for this compound?

  • Antimicrobial activity : Use agar diffusion assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) at concentrations of 10–100 µg/mL .
  • DPPH scavenging : Test antioxidant potential at 0.1–1 mM in ethanol, monitoring absorbance decay at 517 nm .

Advanced Research Questions

Q. How can computational methods predict the compound’s bioactivity and binding mechanisms?

  • Molecular docking : Use software like AutoDock Vina to model interactions with targets (e.g., cyclooxygenase-2 for anti-inflammatory activity). The morpholino group may hydrogen-bond to active-site residues .
  • QSAR studies : Correlate substituent effects (e.g., electron-withdrawing groups on the triphenyl moiety) with bioactivity trends .

Q. How do solvent polarity and reaction time influence synthetic yield?

  • Ethanol vs. DMF : Polar aprotic solvents (DMF) enhance cyclization rates but may require shorter reflux times (2–4 hours) to avoid decomposition. Ethanol offers milder conditions but longer reaction times (8–12 hours) .
  • Kinetic monitoring : Use TLC or in situ IR to detect intermediate formation (e.g., hydrazone intermediates at ~1650 cm⁻¹) .

Q. What strategies resolve contradictions in reported biological data?

  • Dose-response validation : Replicate assays across multiple cell lines (e.g., HEK-293 vs. HeLa) to assess cytotoxicity thresholds .
  • Metabolite profiling : LC-MS/MS can identify degradation products that may interfere with activity measurements .

Q. How can environmental fate studies be designed for this compound?

  • Long-term ecotoxicity : Follow INCHEMBIOL project guidelines (2005–2011) to evaluate biodegradation, bioaccumulation, and effects on aquatic organisms (e.g., Daphnia magna) under OECD Test 211 conditions .
  • Analytical methods : Use HPLC-UV or GC-MS to quantify environmental concentrations in soil/water matrices, with detection limits <1 ppb .

Methodological Challenges and Solutions

Q. How to optimize crystallization for X-ray studies?

  • Solvent selection : Slow evaporation of dichloromethane/hexane (1:3) promotes crystal growth .
  • Temperature gradient : Gradual cooling from 50°C to 4°C reduces lattice defects .

Q. How to address low yields in multi-step syntheses?

  • Intermediate trapping : Use Boc-protection for amine groups to prevent side reactions during cyclization .
  • Catalyst screening : Test Lewis acids (e.g., ZnCl₂) to accelerate pyrazole ring formation .

Q. What statistical approaches validate experimental reproducibility?

  • Block randomization : Apply split-split plot designs to account for variables like solvent batches and temperature fluctuations .
  • ANOVA : Analyze variance across replicates (n ≥ 3) to confirm significance (p < 0.05) for bioactivity data .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.